Ophiopogonanone F

描述

Synthesis Analysis

While specific studies directly focusing on the synthesis of Ophiopogonanone F were not found, the synthesis of related homoisoflavonoids, such as Methylophiopogonanone B, has been achieved from simple precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, indicating potential synthetic pathways for Ophiopogonanone F as well (Fujii et al., 2009).

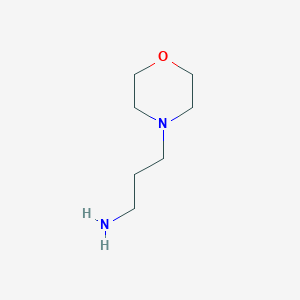

Molecular Structure Analysis

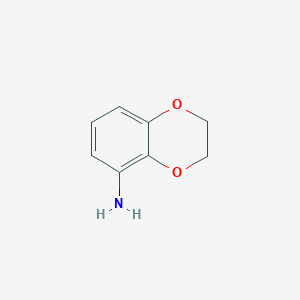

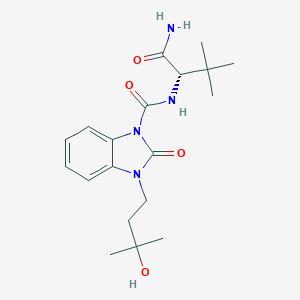

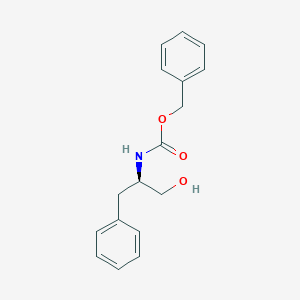

Ophiopogonanone F is characterized by its unique molecular structure, which includes a chromone backbone typical of homoisoflavonoids. Detailed structural analysis often involves techniques such as NMR and mass spectrometry to determine specific functional groups and their arrangement within the molecule. The structural elucidation of closely related compounds, such as Ophiopogonone A and Ophiopogonanone A, has been achieved through chemical and spectral studies, providing insights into the molecular structure of Ophiopogonanone F as well (Tada et al., 1980).

科学研究应用

代谢途径研究: 肖丽、尹登阳和孙迎春 (2022) 的研究重点是鉴定和表征大药草酮 A (OPA)(一种相关化合物)在肝微粒体和人、大鼠肝细胞中的代谢物。这项研究提供了对 OPA 代谢途径的见解,包括脱亚甲基化、脱氢、羟基化、甲基化、葡萄糖醛酸化和 GSH 缀合等过程。此类信息对于理解 Ophiopogonanone F 等相关化合物的消除机制和潜在的有效性或毒性至关重要 (李、尹和孙,2022).

异黄酮类化合物分离: 金明昌等 (2002) 的一项研究成功从麦冬中分离出五种新的异黄酮类化合物,包括 Ophiopogonanone F。这些化合物的分离和结构解析突出了它们在药理学研究和应用中的潜力 (昌等人,2002).

抗炎特性: 宁丽等 (2012) 的研究从麦冬中鉴定了多种异黄酮类化合物,并评估了它们的抗炎特性。研究表明,包括与 Ophiopogonanone F 相关的化合物在内的几种化合物对一氧化氮的产生表现出有效的抑制作用,表明在治疗炎症相关疾病中具有潜在的应用 (李等人,2012).

抗氧化和抗衰老作用: 北弘由美和 Shibano M. (2020) 探索了麦门冬的抗氧化特性,包括 Ophiopogonanone F 等化合物,以用于与年龄相关的疾病的潜在应用。他们的研究结果表明,这些化合物可以有效对抗与衰老相关的慢性炎症 (北弘和 Shibano,2020).

作用机制

Target of Action

Ophiopogonanone F, a homoisoflavonoid isolated from Ophiopogon japonicus , has been found to interact with several targets. . It’s plausible that Ophiopogonanone F may have similar targets.

Mode of Action

For instance, MO-A and MO-B inhibit Tyr activity via a reversible mixed-inhibition . They interact with Tyr, causing fluorescence quenching and secondary structure changes, mainly driven by hydrophobic interaction and hydrogen bonding . This interaction blocks the entry of the substrate, inhibiting Tyr activity . Ophiopogonanone F might exhibit a similar mode of action.

Biochemical Pathways

Constituents of ophiopogon japonicus, including homoisoflavonoids, have been associated with various metabolic pathways, such as galactose metabolism, starch and sucrose metabolism, cysteine and methionine metabolism, valine, leucine, and isoleucine biosynthesis, and glycerophospholipid metabolism .

Result of Action

Homoisoflavonoids from ophiopogon japonicus, such as mo-a and mo-b, have been shown to inhibit tyr activity, which could lead to changes at the molecular and cellular levels . It’s plausible that Ophiopogonanone F may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ophiopogonanone F. For instance, the use of paclobutrazol, a plant growth regulator, during the cultivation of Ophiopogon japonicus, can affect the secondary metabolism of the plant, including the production of homoisoflavonoids . Therefore, the cultivation conditions and practices can significantly influence the action of Ophiopogonanone F.

属性

IUPAC Name |

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBMGXRBGCGOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonanone F | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are Ophiopogonanones and what is known about their structure?

A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for Ophiopogonanone F.

Q2: Why is Ophiopogon japonicus of interest for natural product research?

A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)